molecular formula C14H19N5O3 B2800348 N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2,5-dimethylfuran-3-carboxamide CAS No. 2034540-50-4

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2,5-dimethylfuran-3-carboxamide

Cat. No.: B2800348
CAS No.: 2034540-50-4
M. Wt: 305.338
InChI Key: SGXJBMDYIGSBMK-UHFFFAOYSA-N
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Description

N-((4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2,5-dimethylfuran-3-carboxamide is a triazine-based compound characterized by a 1,3,5-triazine core substituted with a dimethylamino group at position 4, a methoxy group at position 6, and a methyl-linked 2,5-dimethylfuran-3-carboxamide moiety. Its synthesis and structural confirmation typically involve advanced analytical techniques such as $ ^1 \text{H NMR} $, $ ^{13}\text{C NMR} $, HRMS, and FT-IR spectroscopy, as exemplified in related triazine derivatives .

Properties

IUPAC Name

N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O3/c1-8-6-10(9(2)22-8)12(20)15-7-11-16-13(19(3)4)18-14(17-11)21-5/h6H,7H2,1-5H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGXJBMDYIGSBMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCC2=NC(=NC(=N2)OC)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2,5-dimethylfuran-3-carboxamide typically involves several key steps:

  • Starting Materials: : The synthesis begins with commercially available 2,5-dimethylfuran and 4-(dimethylamino)-6-methoxy-1,3,5-triazine.

  • Reaction Process

    • Step 1: : Alkylation of 4-(dimethylamino)-6-methoxy-1,3,5-triazine with chloromethyl methyl ether in the presence of a base like sodium hydride to obtain a triazine derivative.

    • Step 2: : The triazine derivative is then reacted with 2,5-dimethylfuran in a coupling reaction, possibly using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and catalytic 4-dimethylaminopyridine (DMAP).

  • Reaction Conditions: : The reactions are typically carried out under inert atmospheres (e.g., nitrogen or argon) with controlled temperatures to ensure high yield and purity.

Industrial Production Methods

While the above steps describe the laboratory synthesis, industrial production might involve more scalable methods:

  • Optimized Solvents and Reagents: : Using cost-effective and less toxic solvents.

  • Automated Synthesis: : Employing automated synthesizers to manage precise addition and reaction parameters.

  • Purification Techniques: : Utilizing high-performance liquid chromatography (HPLC) and recrystallization for purification.

Chemical Reactions Analysis

Types of Reactions

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2,5-dimethylfuran-3-carboxamide undergoes a variety of chemical reactions:

  • Oxidation: : This compound can undergo oxidative reactions using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: : Reduction can be achieved using reagents such as lithium aluminium hydride or sodium borohydride.

  • Substitution: : Substitution reactions involving nucleophiles or electrophiles can modify the triazine or furan ring.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate in an acidic medium.

  • Reduction: : Sodium borohydride in methanol.

  • Substitution: : Halogenated reagents under mild conditions.

Major Products Formed

  • Oxidation: : Corresponding ketones or carboxylic acids.

  • Reduction: : Alcohol derivatives.

  • Substitution: : Varied substituted triazine and furan derivatives.

Scientific Research Applications

This compound has significant applications across multiple research areas:

Chemistry

  • Catalysis: : As a potential ligand for catalytic reactions.

  • Polymer Science: : As a monomer for synthesizing specialty polymers.

Biology

  • Biochemical Probes: : Used in the development of probes for detecting specific biochemical pathways.

  • Enzyme Inhibition: : Investigated for its potential as an enzyme inhibitor in metabolic pathways.

Medicine

  • Pharmaceutical Development: : Potential lead compound for developing drugs targeting specific receptors or enzymes.

  • Diagnostic Agents: : Used in the synthesis of diagnostic agents for imaging techniques.

Industry

  • Agrochemicals: : Development of herbicides or pesticides.

  • Material Science: : As a component in the fabrication of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets:

Molecular Targets

  • Enzymes: : It may inhibit enzymes by binding to their active sites, thus affecting the catalytic activity.

  • Receptors: : It can act on certain receptors to modulate their activity, either as an agonist or antagonist.

Pathways Involved

  • Signal Transduction Pathways: : Influencing various cellular signaling pathways, thereby altering cellular responses.

  • Metabolic Pathways: : Modifying metabolic processes by inhibiting or activating key enzymes.

Comparison with Similar Compounds

Key Observations :

  • Substituent Influence: The dimethylamino and methoxy groups in the target compound may enhance electron-donating properties and solubility compared to morpholino (e.g., ) or sulfonylurea-linked derivatives (e.g., ).
  • Functional Group Divergence: Unlike sulfonylurea herbicides (e.g., cinosulfuron, metsulfuron), the target compound features a carboxamide-furan group, which could alter its mechanism of action or bioavailability.

Biological Activity

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2,5-dimethylfuran-3-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a triazine ring substituted with a dimethylamino group and a methoxy group, along with a furan carboxamide moiety. The molecular formula is C16H21N5O3C_{16}H_{21}N_{5}O_{3} with a molecular weight of 331.37 g/mol. Its structural complexity suggests diverse interactions at the molecular level.

PropertyValue
Molecular FormulaC₁₆H₂₁N₅O₃
Molecular Weight331.37 g/mol
CAS Number2034276-05-4
DensityNot Available
Melting PointNot Available
Boiling PointNot Available

Antitumor Activity

Recent studies indicate that compounds related to this compound exhibit significant antitumor properties. For instance, derivatives of triazine have shown promising results in inhibiting the growth of various cancer cell lines.

  • Cell Line Studies : In vitro studies have demonstrated that triazine derivatives can inhibit the proliferation of breast cancer cells (MDA-MB-231) with IC50 values indicating effective cytotoxicity. For example:
    • Compound A: IC50 = 27.6 μM
    • Compound B: IC50 = 29.3 μM
    • Control (Paclitaxel): IC50 = 56.4 μM

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound can inhibit specific enzymes involved in cell proliferation.
  • Receptor Interaction : It may interact with cellular receptors to modulate signaling pathways.
  • DNA/RNA Intercalation : The compound can intercalate with nucleic acids, affecting transcription and translation processes.

Study 1: Synthesis and Evaluation

A study published in the Journal of Brazilian Chemical Society synthesized various thieno[2,3-d]pyrimidine derivatives related to triazines and evaluated their biological activities against MDA-MB-231 cells. The findings indicated that these compounds exhibited significant cytotoxicity compared to standard chemotherapy agents .

Study 2: Mechanistic Insights

Research focusing on the mechanism of action revealed that compounds similar to this compound could bind to active sites of target enzymes and receptors, leading to altered cellular responses.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2,5-dimethylfuran-3-carboxamide, and how do reaction conditions influence yield?

  • Methodology : Stepwise nucleophilic substitution on 1,3,5-triazine derivatives is a common approach. For example, substituting chlorine atoms on trichlorotriazine (TCT) with methoxy or dimethylamino groups under controlled pH (e.g., 4–6 for primary amines) can yield intermediates. Subsequent coupling with furan-carboxamide derivatives via reductive amination or carbodiimide-mediated reactions (e.g., EDC/HOBt in DMF) is recommended. Monitor regioselectivity using HPLC to avoid byproducts .
  • Key Variables : Temperature (20–60°C), solvent polarity (acetonitrile vs. DMF), and stoichiometric ratios (1:1.2 for amine:triazine) significantly impact purity and yield.

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

  • Methodology :

  • NMR Spectroscopy : Use 1H^1H, 13C^{13}C, and 2D NMR (HSQC, HMBC) to confirm substitution patterns on the triazine ring and furan moiety. For example, the dimethylamino group’s singlet at ~3.0 ppm and furan protons at ~6.5–7.0 ppm are diagnostic .
  • HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) resolve impurities. High-resolution MS (ESI+) confirms molecular ion clusters .
  • Elemental Analysis : Validate %C/H/N to ±0.3% deviation from theoretical values.

Q. How can researchers screen this compound for biological activity in early-stage studies?

  • Methodology :

  • Enzyme Inhibition Assays : Test against acetylcholinesterase or cytochrome P450 isoforms using fluorogenic substrates (e.g., 7-ethoxyresorufin for CYP3A4). IC50_{50} values <10 μM suggest therapeutic potential .
  • Antimicrobial Screening : Use microdilution assays (MIC) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans). Include positive controls like fluconazole .

Advanced Research Questions

Q. What strategies are used to analyze structure-activity relationships (SAR) for optimizing this compound’s bioactivity?

  • Methodology :

  • Functional Group Replacement : Substitute the dimethylamino group with ethylamino or morpholino groups to assess steric/electronic effects on target binding .
  • Pharmacophore Modeling : Overlay docking poses (e.g., AutoDock Vina) with co-crystallized ligands (e.g., triazine-based herbicides) to identify critical H-bond donors/acceptors .

Q. How can mechanistic studies resolve contradictions in reported biological activity data?

  • Methodology :

  • Proteomics/Transcriptomics : Compare protein expression profiles (e.g., via LC-MS/MS) in treated vs. untreated cell lines to identify off-target effects .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd_d) to rule out false positives from aggregation-based artifacts .

Q. What experimental designs address discrepancies in stability data under varying environmental conditions?

  • Methodology :

  • Forced Degradation Studies : Expose the compound to UV light (ICH Q1B), acidic/alkaline hydrolysis (0.1M HCl/NaOH), and oxidative stress (3% H2_2O2_2). Monitor degradation via HPLC-UV and identify products using LC-QTOF .
  • Statistical Analysis : Use ANOVA to compare degradation rates across conditions (p <0.05 significance) .

Q. How can regioselectivity challenges in triazine functionalization be mitigated during synthesis?

  • Methodology :

  • Stepwise Substitution : Prioritize less nucleophilic groups (e.g., methoxy) at the 4-position of triazine before introducing dimethylamino groups at the 6-position .
  • Protecting Groups : Temporarily block reactive sites with tert-butoxycarbonyl (Boc) to direct coupling to the methylene bridge .

Q. What methodologies are used to study metabolic or environmental degradation pathways?

  • Methodology :

  • Soil/Water Microcosms : Incubate the compound with activated sludge or soil microbiota (OECD 307 guidelines). Extract metabolites using SPE cartridges and identify via GC-MS .
  • Cytochrome P450 Metabolism : Use human liver microsomes with NADPH cofactor; trap reactive intermediates with glutathione .

Q. How can computational models predict physicochemical properties relevant to formulation?

  • Methodology :

  • QSAR Models : Train algorithms (e.g., Random Forest) on logP, polar surface area, and solubility data from analogues. Validate with experimental shake-flask solubility tests .
  • Molecular Dynamics (MD) : Simulate diffusion coefficients in lipid bilayers to assess membrane permeability .

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